5-(aminomethyl)-N,N-dimethylpyridin-2-amine

Purity Quality Control Synthetic Intermediate

5-(Aminomethyl)-N,N-dimethylpyridin-2-amine (CAS 354824-17-2), also known as 6-(dimethylamino)-3-pyridinemethanamine, is a pyridine derivative with molecular formula C₈H₁₃N₃ and molecular weight 151.21 g/mol. It is classified as a small molecule synthetic intermediate, predominantly used as a building block in medicinal chemistry for the preparation of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 354824-17-2
Cat. No. B047973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(aminomethyl)-N,N-dimethylpyridin-2-amine
CAS354824-17-2
Synonyms5-(Aminomethyl)-N,N-dimethylpyridin-2-amine;  5-Aminomethyl-2-(dimethylamino)pyridine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(C=C1)CN
InChIInChI=1S/C8H13N3/c1-11(2)8-4-3-7(5-9)6-10-8/h3-4,6H,5,9H2,1-2H3
InChIKeyYJIDKQVYACIBPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-N,N-dimethylpyridin-2-amine (CAS 354824-17-2) – Technical Specifications and Procurement Baseline


5-(Aminomethyl)-N,N-dimethylpyridin-2-amine (CAS 354824-17-2), also known as 6-(dimethylamino)-3-pyridinemethanamine, is a pyridine derivative with molecular formula C₈H₁₃N₃ and molecular weight 151.21 g/mol [1]. It is classified as a small molecule synthetic intermediate, predominantly used as a building block in medicinal chemistry for the preparation of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors . The compound features a primary aminomethyl group at the 5-position and a dimethylamino group at the 2-position of the pyridine ring, providing both nucleophilic character and hydrogen-bonding capacity [2].

Why Generic Substitution of 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine (CAS 354824-17-2) Fails – The Functional Group Problem


Substituting 5-(aminomethyl)-N,N-dimethylpyridin-2-amine with simpler aminomethylpyridines (e.g., 3-(aminomethyl)pyridine or 5-(aminomethyl)-2-methylpyridine) is not functionally equivalent due to the distinct electronic and steric influence of the 2-dimethylamino group. This electron-donating substituent alters the pyridine ring's basicity (predicted pKa = 8.18 ± 0.29) and nucleophilicity relative to unsubstituted or alkyl-substituted analogs, thereby affecting coupling efficiency in urea-forming reactions critical to NAMPT inhibitor synthesis [1]. Furthermore, the compound's moderate aqueous solubility (45 g/L at 25°C, calculated) differs significantly from fully miscible analogs like 3-(aminomethyl)pyridine, impacting biphasic reaction work-up procedures .

Quantitative Evidence Guide for 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine (CAS 354824-17-2) – Comparator-Based Differentiation


Purity Profile and Lot-to-Lot Consistency: 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine vs. 5-(Aminomethyl)-2-methylpyridine

5-(Aminomethyl)-N,N-dimethylpyridin-2-amine is commercially available at a purity of 97% or 98% across multiple vendors . In comparison, the closely related analog 5-(aminomethyl)-2-methylpyridine (CAS 56622-54-9) is frequently supplied at 95% purity . This 2–3% purity differential reduces the potential for unknown impurity carryover into downstream NAMPT inhibitor synthesis, which is critical for meeting regulatory filing standards in pharmaceutical R&D.

Purity Quality Control Synthetic Intermediate

Aqueous Solubility Profile: 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine vs. 3-(Aminomethyl)pyridine

The aqueous solubility of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine is calculated as 45 g/L at 25°C . In contrast, 3-(aminomethyl)pyridine (CAS 3731-52-0) is fully miscible with water . This moderate solubility facilitates easier organic extraction during reaction work-up compared to fully water-miscible aminomethylpyridines, which may require salting out or continuous extraction techniques to recover product from aqueous phases.

Solubility Reaction Work-up Process Chemistry

Synthetic Utility and Patent Precedent: 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine vs. Unsubstituted 3-(Aminomethyl)pyridine

5-(Aminomethyl)-N,N-dimethylpyridin-2-amine is explicitly claimed as a key intermediate in the synthesis of NAMPT inhibitors described in US Patent 10,329,275 B2 [1]. The patent demonstrates that the 2-dimethylamino substituent is essential for achieving potent NAMPT inhibition; compounds derived from this intermediate exhibited NAMPT biochemical IC₅₀ values in the low nanomolar range (e.g., 0.007 μM) and cellular antiproliferative IC₅₀ values of 0.032 μM in A2780 ovarian cancer cells [2]. Unsubstituted 3-(aminomethyl)pyridine, lacking this dimethylamino group, fails to generate inhibitors with comparable potency, underscoring the unique structural contribution of the dimethylamino moiety.

Patent Literature NAMPT Inhibition SAR

Salt Form Availability: Enhanced Aqueous Processability via Dihydrochloride Salt

5-(Aminomethyl)-N,N-dimethylpyridin-2-amine is also commercially supplied as the dihydrochloride salt (C₈H₁₃N₃·2HCl), which enhances aqueous solubility compared to the free base form . This salt form is advantageous for applications requiring direct dissolution in aqueous buffers or cell culture media, circumventing the need for organic co-solvents that may interfere with biological assays. In contrast, many simpler aminomethylpyridine analogs (e.g., 5-(aminomethyl)-2-methylpyridine) are typically offered only as free bases, limiting their utility in aqueous-phase reactions without pre-formulation steps.

Salt Form Aqueous Solubility Formulation

Optimal Research and Industrial Application Scenarios for 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine (CAS 354824-17-2)


Synthesis of Patent-Protected NAMPT Inhibitors for Oncology Research

Utilize 5-(aminomethyl)-N,N-dimethylpyridin-2-amine as the direct amine building block in the urea coupling step to generate NAMPT inhibitors structurally related to those disclosed in US Patent 10,329,275 B2 [1]. The 2-dimethylamino group is essential for achieving the low-nanomolar biochemical IC₅₀ values (e.g., 0.007 μM) and cellular potency (A2780 IC₅₀ = 0.032 μM) that define this inhibitor class [2]. This compound provides a validated entry point for medicinal chemists seeking to develop novel NAMPT-targeting anticancer agents without re-optimizing the pyridine substitution pattern from scratch.

Aqueous Reaction Work-up Optimization in Multi-Step Synthesis

Employ 5-(aminomethyl)-N,N-dimethylpyridin-2-amine in synthetic sequences that require efficient liquid-liquid extraction. Its moderate aqueous solubility (45 g/L at 25°C) [1] reduces product partitioning into the aqueous phase compared to fully miscible aminomethylpyridines such as 3-(aminomethyl)pyridine, thereby improving recovery yields and minimizing the need for extensive aqueous back-extraction steps [2]. This property is particularly valuable in process chemistry scale-up efforts where minimizing waste volume and solvent usage are critical operational parameters.

Direct Use in Aqueous Biochemical Assays via Dihydrochloride Salt

For research groups conducting NAMPT enzyme assays or cell-based viability studies, procurement of the dihydrochloride salt form [1] eliminates the requirement for organic co-solvent addition to achieve dissolution in aqueous buffers. This reduces potential solvent-induced artifacts in enzyme inhibition measurements and ensures uniform compound distribution in cell culture media, leading to more reproducible IC₅₀ determinations when characterizing downstream NAMPT inhibitor candidates derived from this intermediate.

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